molecular formula C8H6IN3 B13678271 5-(2-iodophenyl)-1H-1,2,4-triazole

5-(2-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13678271
M. Wt: 271.06 g/mol
InChI Key: WKWAYKQEHDSJCZ-UHFFFAOYSA-N
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Description

5-(2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features an iodine atom attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(2-azidophenyl)-1H-1,2,4-triazole, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

5-(2-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-iodophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

5-(2-iodophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H6IN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)

InChI Key

WKWAYKQEHDSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)I

Origin of Product

United States

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